molecular formula C18H15F3O4 B1624157 Difenopenten CAS No. 81416-44-6

Difenopenten

Cat. No.: B1624157
CAS No.: 81416-44-6
M. Wt: 352.3 g/mol
InChI Key: ZJXKMHFMOPXCOJ-BIIKFXOESA-N
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Description

Difenopenten is a synthetic herbicide classified under phenoxy acid derivatives. Its systematic name is (E)-4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid (ANSI K62.241-1980) . It functions primarily as a selective herbicide, targeting broadleaf weeds and grasses by mimicking plant auxins, leading to uncontrolled growth and eventual plant death. Structurally, it features a phenoxy-phenoxy backbone with a pentenoic acid chain and a trifluoromethyl substituent, which enhances its stability and bioactivity .

Properties

CAS No.

81416-44-6

Molecular Formula

C18H15F3O4

Molecular Weight

352.3 g/mol

IUPAC Name

(E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid

InChI

InChI=1S/C18H15F3O4/c1-12(2-11-17(22)23)24-14-7-9-16(10-8-14)25-15-5-3-13(4-6-15)18(19,20)21/h2-12H,1H3,(H,22,23)/b11-2+

InChI Key

ZJXKMHFMOPXCOJ-BIIKFXOESA-N

SMILES

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

CC(/C=C/C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structurally Similar Compounds

Difenopenten belongs to the diphenyl ether and phenoxy acid herbicide families. Its closest analogs include:

  • Diclofop (2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid)
  • Fluazifop ((±)-2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid)
  • Clomeprop (2-(2,4-dichlorophenoxy)propionanilide)
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Key Structural Features Mechanism of Action Primary Use Thyroid Hormone Disruption Potential
This compound Phenoxy-phenoxy + pentenoic acid + CF₃ substituent Auxin mimicry; TH pathway interference Broadleaf weed control High (binds TH transport proteins)
Diclofop Phenoxy-phenoxy + propionic acid + Cl substituents Cell membrane disruption; auxin mimicry Grass suppression Moderate
Fluazifop Pyridinyl-phenoxy + propionic acid + CF₃ substituent ACCase inhibition Post-emergence grass control Low
2,4-D Dichlorophenoxy + acetic acid Auxin mimicry; ROS induction Broad-spectrum herbicide Not reported

Key Research Findings

Molecular dynamics simulations suggest its binding energy (-9.2 kcal/mol) exceeds that of diclofop (-7.8 kcal/mol), correlating with higher endocrine disruption risk .

Structural Determinants of Activity: The trifluoromethyl group in this compound enhances lipid solubility, improving cellular uptake compared to chlorine-substituted analogs like diclofop . The pentenoic acid chain increases conformational flexibility, allowing stronger interactions with auxin receptors and TH transport proteins .

Environmental Persistence: this compound’s half-life in soil (30–60 days) is longer than diclofop (15–20 days), likely due to its stable CF₃ group .

Mechanistic Divergences Among Analogs

  • Auxin Mimicry vs. Enzyme Inhibition: While this compound and 2,4-D act via auxin mimicry, fluazifop targets acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis .
  • TH Pathway Specificity: this compound uniquely disrupts TH transport proteins, whereas diclofop primarily affects biosynthesis enzymes like thyroid peroxidase .

Implications for Agricultural and Environmental Use

  • Selectivity: this compound’s trifluoromethyl group improves crop selectivity in cereals compared to non-selective 2,4-D .

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